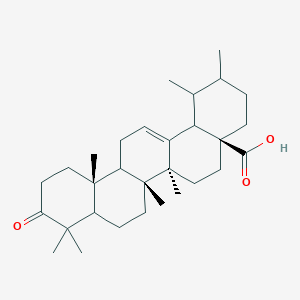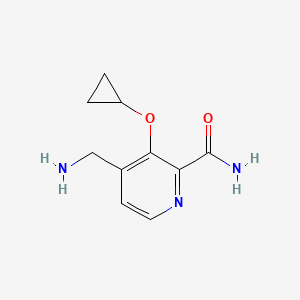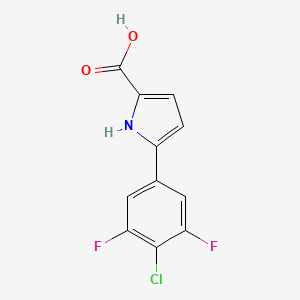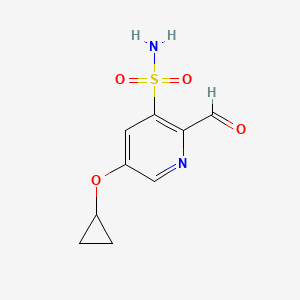
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethyl ester group, a trimethylsilyl-protected ethoxy group, and an indole core structure. The trimethylsilyl group is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Ethyl Ester Group: The carboxylic acid group on the indole can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Protection of the Hydroxyl Group: The hydroxyl group is protected using 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like trimethylsilyl is crucial in multi-step syntheses to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) for deprotection of the trimethylsilyl group.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-methanol.
Substitution: 1-((2-(hydroxy)ethoxy)methyl)-1H-indole-2-carboxylate.
科学的研究の応用
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate is largely dependent on its chemical structure. The indole core can interact with various biological targets, including enzymes and receptors. The trimethylsilyl group serves as a protecting group, allowing for selective reactions at other functional groups. Upon deprotection, the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .
類似化合物との比較
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-2-carboxylate can be compared with other similar compounds:
Trimethylsilyl Ethers: Compounds like trimethylsilyl ethyl ether and trimethylsilyl methyl ether are used as protecting groups for alcohols.
Indole Derivatives: Compounds such as indole-3-carboxylic acid and indole-2-carboxylic acid share the indole core structure but differ in their functional groups.
Ester Derivatives: Ethyl esters of various carboxylic acids are commonly used in organic synthesis for their reactivity and ease of hydrolysis
This compound stands out due to its combination of an indole core, an ethyl ester group, and a trimethylsilyl-protected hydroxyl group, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C17H25NO3Si |
|---|---|
分子量 |
319.5 g/mol |
IUPAC名 |
ethyl 1-(2-trimethylsilylethoxymethyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H25NO3Si/c1-5-21-17(19)16-12-14-8-6-7-9-15(14)18(16)13-20-10-11-22(2,3)4/h6-9,12H,5,10-11,13H2,1-4H3 |
InChIキー |
LSBNMXIPLRWVPP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B14803189.png)




![[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803213.png)
![[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol](/img/structure/B14803216.png)




![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)
